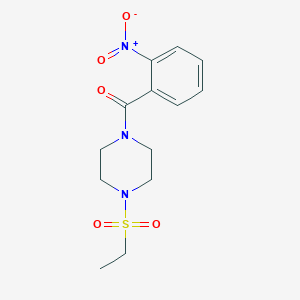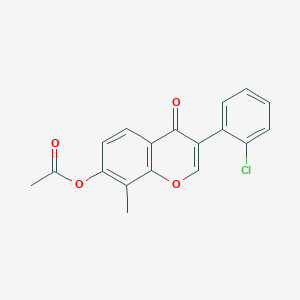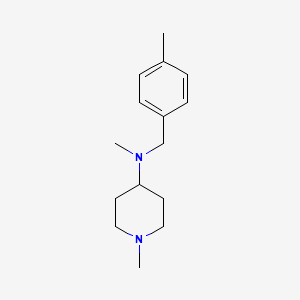
3-(2-chlorophenyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorophenyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acrylamide is not fully understood. However, it is believed to exert its effects by inhibiting specific enzymes and proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of protein kinase CK2, which is involved in cell proliferation and survival. It has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acrylamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth and proliferation of cancer cells and reduces inflammation. It has also been shown to have antimicrobial activity against various bacterial strains. In vivo studies have shown that this compound has neuroprotective effects and reduces the severity of neurological disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-(2-chlorophenyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acrylamide in lab experiments is its specificity towards certain enzymes and proteins. This allows for targeted inhibition of specific cellular processes. However, one of the limitations of using this compound is its potential toxicity and side effects. Further studies are needed to fully understand the safety and efficacy of this compound.
Future Directions
There are several future directions for research on 3-(2-chlorophenyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acrylamide. One area of research could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research could be the development of novel derivatives of this compound with improved efficacy and safety profiles. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
3-(2-chlorophenyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acrylamide is synthesized using a multistep process. The first step involves the synthesis of 2-amino-5-cyclohexyl-1,3,4-thiadiazole, which is then reacted with 2-chlorobenzoyl chloride to form 2-(2-chlorophenyl)-5-cyclohexyl-1,3,4-thiadiazol-3-yl)acetamide. This intermediate compound is then reacted with acryloyl chloride to obtain the final product, 3-(2-chlorophenyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acrylamide.
Scientific Research Applications
3-(2-chlorophenyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acrylamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has also been studied for its potential as an antimicrobial agent. In the field of material science, this compound has been studied for its potential applications in the development of organic electronics and optoelectronic devices.
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3OS/c18-14-9-5-4-6-12(14)10-11-15(22)19-17-21-20-16(23-17)13-7-2-1-3-8-13/h4-6,9-11,13H,1-3,7-8H2,(H,19,21,22)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTMFRFDCPFBGY-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chlorophenyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-3-nitro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5700127.png)

![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5700133.png)
![3-(2-chlorophenyl)-5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5700137.png)
![3,4-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5700140.png)
![N-cyclopropyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B5700142.png)
![2,6-dimethylbenzo-1,4-quinone 1-[O-(2-bromobenzoyl)oxime]](/img/structure/B5700152.png)
![N-[4-(diethylamino)-3-methylphenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5700155.png)



![N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide](/img/structure/B5700196.png)